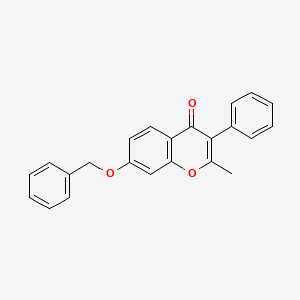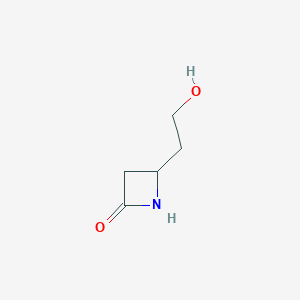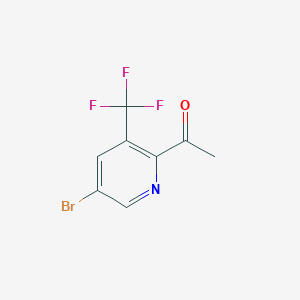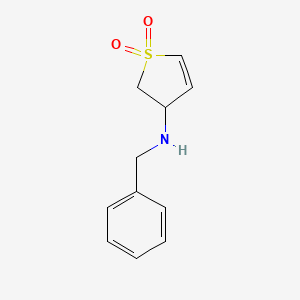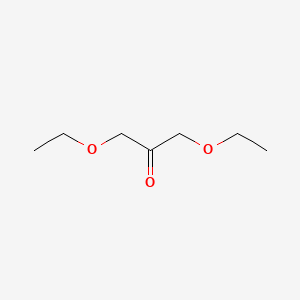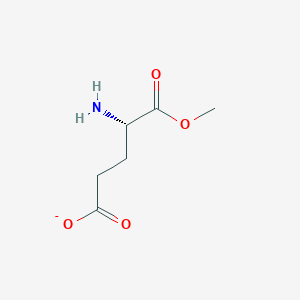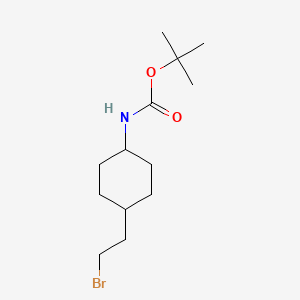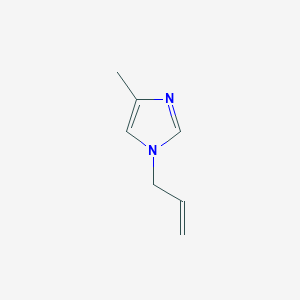
1-allyl-4-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-4-methyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 4 and a prop-2-en-1-yl group at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-methyl-1H-imidazole typically involves the alkylation of 4-methylimidazole with an appropriate allylating agent. One common method is the reaction of 4-methylimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product.
化学反应分析
Types of Reactions
1-allyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under various conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated, sulfonylated, or alkylated imidazole derivatives.
科学研究应用
1-allyl-4-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-allyl-4-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound can bind to active sites or allosteric sites, influencing the function of target proteins. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
1-Methylimidazole: Lacks the prop-2-en-1-yl group, making it less hydrophobic.
4-Methylimidazole: Lacks the prop-2-en-1-yl group, affecting its reactivity and binding properties.
1-Propylimidazole: Contains a propyl group instead of a prop-2-en-1-yl group, altering its steric and electronic characteristics.
Uniqueness
1-allyl-4-methyl-1H-imidazole is unique due to the presence of both a methyl group and a prop-2-en-1-yl group, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
6307-15-9 |
|---|---|
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC 名称 |
4-methyl-1-prop-2-enylimidazole |
InChI |
InChI=1S/C7H10N2/c1-3-4-9-5-7(2)8-6-9/h3,5-6H,1,4H2,2H3 |
InChI 键 |
CCCXEUIYYWUDID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C=N1)CC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

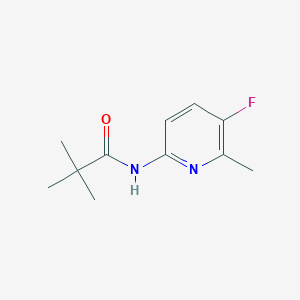
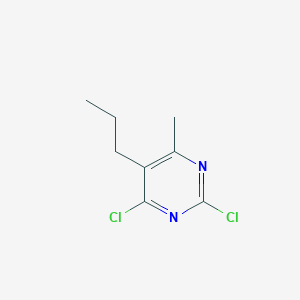

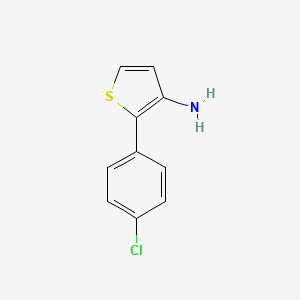
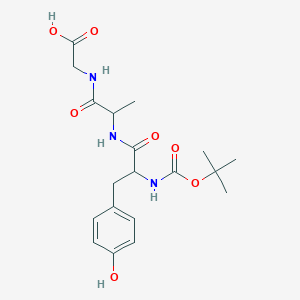
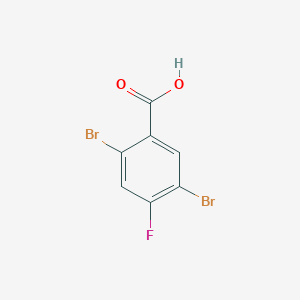
![3-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B8795497.png)
